N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-9-13(20-21(10)2)16(22)19-17-18-15-12-6-4-3-5-11(12)7-8-14(15)23-17/h3-6,9H,7-8H2,1-2H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIXSDJSNDAPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing either the dihydronaphthothiazole core or pyrazole-carboxamide functionality , as detailed below.
Dihydronaphthothiazole Derivatives with Varied Amide Substituents
Compounds with the 4,5-dihydronaphtho[1,2-d]thiazole core but differing in amide substituents highlight the impact of functional group variation:
Key Observations :
- The methyl groups on the pyrazole may enhance metabolic stability but reduce water solubility relative to polar substituents like methoxy or chloro.
Pyrazole Carboxamide Derivatives on Alternative Cores
Pyrazole carboxamides synthesized in , though on non-dihydronaphthothiazole cores, provide insights into substituent effects:
Key Observations :
- Pyrazole carboxamides in exhibit high yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting a viable route for synthesizing the target compound .
- Substituents like cyano or fluoro groups significantly alter melting points and spectral profiles, underscoring the sensitivity of physicochemical properties to structural modifications.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The compound features a thiazole ring fused with a naphthalene structure and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells. The compound's mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have demonstrated that compounds similar to this compound possess IC50 values ranging from 5.00 µM to 29.85 µM against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5f | SH-SY5Y | 5.00 |
| 5-FU | C6 | 8.34 |
| 5-FU | SH-SY5Y | 8.53 |
These findings suggest that the compound may be more effective than standard chemotherapeutics like 5-fluorouracil (5-FU) in certain contexts .
Antimalarial Activity
Thiazole derivatives have also been studied for their antimalarial properties. Modifications in the structure of these compounds significantly affect their potency against Plasmodium falciparum. The structure-activity relationship (SAR) highlights that non-bulky electron-withdrawing groups enhance antimalarial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy as inhibitors of key enzymes involved in cancer metabolism and parasite survival.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and S phases), contributing to its anticancer effects .
Current Research Trends
Ongoing research is focused on optimizing the structure of thiazole derivatives to enhance their biological activity while minimizing toxicity. There is a growing interest in exploring their potential as multi-targeted agents against various diseases.
Future Studies
Future studies should aim to:
- Investigate the pharmacokinetics and bioavailability of this compound.
- Conduct more extensive in vivo studies to validate the efficacy observed in vitro.
- Explore combination therapies with existing anticancer drugs to improve treatment outcomes.
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
Methodological Answer: The compound is synthesized via multi-step reactions involving cyclocondensation and nucleophilic substitution. For example, thiazole ring formation can be achieved using 4,5-dihydronaphtho[1,2-d]thiazol-2-amine as a precursor, followed by coupling with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives. Key steps include:
- Cyclocondensation : Reaction of naphthalene derivatives with thiourea analogs under reflux conditions to form the dihydrothiazole core .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt in DMF to attach the pyrazole-carboxylic acid moiety to the thiazole amine group .
Critical parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of intermediates .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
Methodological Answer: Structural confirmation requires:
- NMR spectroscopy : and NMR to verify substituent positions and ring systems (e.g., distinguishing dihydrothiazole protons at δ 3.1–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out byproducts.
- HPLC-PDA : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
X-ray crystallography is recommended for resolving stereochemical ambiguities in the dihydrothiazole ring .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
- Transition state analysis : Identify energy barriers for cyclocondensation steps to minimize side reactions .
- Solvent screening : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
- Machine learning : Train models on historical reaction data to predict yields under varying temperatures, catalysts, and stoichiometries .
Experimental validation via Design of Experiments (DoE) is critical to verify computational predictions .
Q. Q4. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
Methodological Answer: Address variability through:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements .
- Metabolic stability tests : Evaluate compound degradation in serum to explain potency discrepancies .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., methyl vs. chloro groups on the pyrazole ring) .
Statistical tools like ANOVA can identify significant outliers in dose-response datasets .
Q. Q5. How does the compound interact with biological targets at the molecular level?
Methodological Answer: Mechanistic studies involve:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the naphthothiazole ring .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., ) to validate computational predictions .
- Mutagenesis assays : Modify key residues in the target protein (e.g., ATP-binding pocket) to confirm binding sites .
Q. Q6. What are the best practices for designing derivatives to enhance solubility without compromising activity?
Methodological Answer: Derivative design should balance lipophilicity (clogP < 5) and solubility:
- Hydrophilic substituents : Introduce polar groups (e.g., -OH, -SOH) on the naphthalene ring while retaining the pyrazole-thiazole core .
- Prodrug strategies : Convert the carboxamide to ester derivatives for improved bioavailability .
- Co-crystallization : Screen with cyclodextrins or PEG-based excipients to enhance aqueous solubility .
Q. Q7. How can reaction fundamentals inform scalable synthesis for research-grade quantities?
Methodological Answer: Scale-up requires:
- Kinetic studies : Determine rate-limiting steps (e.g., carboxamide coupling) using in-situ IR spectroscopy .
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps .
- Purification optimization : Replace column chromatography with recrystallization using ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
